molecular formula C28H19FK5N3O14 B12382218 Fura-4F (pentapotassium)

Fura-4F (pentapotassium)

Cat. No.: B12382218
M. Wt: 836.0 g/mol
InChI Key: ZAMYRPLJRBPZDO-UHFFFAOYSA-I
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Description

Fura-4F (pentapotassium) is a cell-impermeant fluorescent indicator used for measuring intracellular calcium ion concentrations. It is a derivative of the well-known calcium indicator Fura-2, but with a lower affinity for calcium ions, making it suitable for detecting higher calcium concentrations. The compound is widely used in various scientific research fields due to its ability to provide accurate and reliable measurements of calcium ion dynamics within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fura-4F (pentapotassium) involves the attachment of a single electron-withdrawing fluorine substituent at different positions on the BAPTA chelator moiety of Fura-2. This modification results in an increase in the dissociation constant (Kd) value, making it suitable for detecting higher calcium concentrations

Industrial Production Methods

Industrial production of Fura-4F (pentapotassium) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and reliability of the final product. The compound is typically produced in bulk quantities and purified using techniques such as chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Fura-4F (pentapotassium) primarily undergoes complexation reactions with calcium ions. Upon binding to calcium ions, the compound exhibits a shift in its fluorescence emission spectrum, which can be measured to determine the concentration of calcium ions in the sample .

Common Reagents and Conditions

The common reagents used in the reactions involving Fura-4F (pentapotassium) include calcium ion solutions, buffers, and solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG). The reactions are typically carried out under physiological conditions, with careful control of pH and temperature to ensure accurate measurements .

Major Products Formed

The major product formed from the reaction of Fura-4F (pentapotassium) with calcium ions is the calcium-bound complex, which exhibits a distinct fluorescence emission spectrum. This complex is used to quantify the concentration of calcium ions in various biological samples .

Scientific Research Applications

Fura-4F (pentapotassium) is widely used in scientific research due to its ability to accurately measure intracellular calcium ion concentrations. Some of its key applications include:

Mechanism of Action

Fura-4F (pentapotassium) exerts its effects by binding to calcium ions and forming a fluorescent complex. The binding of calcium ions induces a conformational change in the compound, resulting in a shift in its fluorescence emission spectrum. This shift can be measured using fluorescence microscopy or spectrophotometry to determine the concentration of calcium ions in the sample. The molecular targets of Fura-4F (pentapotassium) are the calcium ions, and the pathways involved include calcium signaling pathways within cells .

Comparison with Similar Compounds

Fura-4F (pentapotassium) is similar to other calcium indicators such as Fura-2, Fura-5F, and Fura-6F. it has a lower affinity for calcium ions compared to Fura-2, making it suitable for detecting higher calcium concentrations. The unique feature of Fura-4F (pentapotassium) is its ability to provide accurate measurements of calcium ion dynamics in environments with higher calcium concentrations, which is not possible with higher-affinity indicators like Fura-2 .

List of Similar Compounds

  • Fura-2
  • Fura-5F
  • Fura-6F
  • Indo-1
  • Quin-2

Fura-4F (pentapotassium) stands out among these compounds due to its specific application in detecting higher calcium concentrations, making it a valuable tool in various scientific research fields.

Properties

Molecular Formula

C28H19FK5N3O14

Molecular Weight

836.0 g/mol

IUPAC Name

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-4-fluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C28H24FN3O14.5K/c29-15-1-2-18(16(7-15)31(10-23(33)34)11-24(35)36)43-3-4-44-20-5-14-6-21(27-30-9-22(46-27)28(41)42)45-19(14)8-17(20)32(12-25(37)38)13-26(39)40;;;;;/h1-2,5-9H,3-4,10-13H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5

InChI Key

ZAMYRPLJRBPZDO-UHFFFAOYSA-I

Canonical SMILES

C1=CC(=C(C=C1F)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

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